2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a morpholine and methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methylphenyl group and the morpholine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione
- 3-morpholin-4-yl-but-2-enoic acid ethyl ester
- 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Uniqueness
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-17-5-4-6-18(15-17)22-16-20(19-7-2-3-8-21(19)25-22)23(27)24-9-10-26-11-13-28-14-12-26/h2-8,15-16H,9-14H2,1H3,(H,24,27) |
InChI Key |
QWZQRZFBQCPHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
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